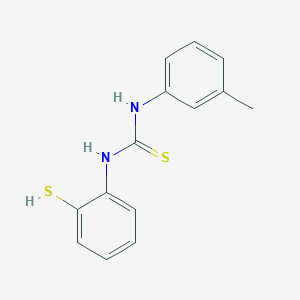

N-(2-mercaptophenyl)-N'-(3-methylphenyl)thiourea

Description

N-(2-Mercaptophenyl)-N'-(3-methylphenyl)thiourea is a thiourea derivative featuring two aryl substituents: a 2-mercaptophenyl group (providing a reactive thiol moiety) and a 3-methylphenyl group (an electron-donating methyl-substituted aromatic ring). Thioureas are versatile ligands in coordination chemistry due to their sulfur and nitrogen donor atoms, and they are also investigated for biological activities such as antimicrobial, anticancer, and enzyme inhibition properties.

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(2-sulfanylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S2/c1-10-5-4-6-11(9-10)15-14(18)16-12-7-2-3-8-13(12)17/h2-9,17H,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYOZNWQIDIWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea typically involves the reaction of 2-mercaptoaniline with 3-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-mercaptoaniline+3-methylphenyl isothiocyanate→N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea

Industrial Production Methods

Industrial production methods for thiourea compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Amines and thiols.

Substitution: Various substituted thioureas and ureas.

Scientific Research Applications

N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.

Comparison with Similar Compounds

Substituent Effects on Coordination Chemistry

Thioureas with heteroaromatic or electron-withdrawing substituents exhibit distinct coordination behaviors:

- N-(2-Pyridyl)thiourea Derivatives : These form planar [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium cations upon oxidation with CuCl₂, leading to dimeric or polymeric copper complexes. The pyridyl nitrogen facilitates ligand rigidity and strong metal binding .

- N-(4-Nitrobenzoyl)-N'-(3-methylphenyl)thiourea: The nitro group (-NO₂) enhances electron-withdrawing effects, stabilizing trigonal planar Cu(I) coordination geometries. This contrasts with the target compound, where the mercapto group may promote redox-active Cu(I)/Cu(II) interactions .

- N-(2-Hydroxyethyl)-N'-(3-methylphenyl)thiourea : The hydroxyethyl group introduces hydrogen-bonding capabilities, influencing crystal packing via N–H···O/S interactions, whereas the mercapto group in the target compound may prioritize S···Cl or S–metal bonding .

Table 1: Coordination Properties of Selected Thioureas

Structural and Crystallographic Comparisons

- Atropisomerism in N-(2-Methoxyphenyl)-N'-(2-methylphenyl)thiourea : Methoxy and methyl groups induce steric hindrance, leading to separable atropisomers. The target compound’s smaller -SH group may reduce steric effects but introduce conformational flexibility via S–H···N hydrogen bonds .

- N-(3-Methylphenyl)-N'-(4-chlorobutanoyl)thiourea: Acylated thioureas (e.g., 4-chlorobutanoyl) exhibit elongated C–S bonds (1.68 Å) compared to arylthioureas (~1.67 Å), reflecting reduced resonance stabilization. The target compound’s aryl-thiourea structure may enhance planarity and conjugation .

Table 3: Structural Parameters of Thioureas

Biological Activity

N-(2-mercaptophenyl)-N'-(3-methylphenyl)thiourea is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the thiourea class of compounds, which are characterized by the presence of the functional group -N=C(S)-N-. This compound can be synthesized through the reaction of 2-mercaptophenylamine with 3-methylphenyl isothiocyanate, yielding a product that exhibits various biological properties.

1. Antimicrobial Activity

Thiourea derivatives, including this compound, have shown promising antimicrobial effects. Studies indicate that thiourea compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.25 μg/mL |

| This compound | E. coli | 0.5 μg/mL |

2. Anticancer Activity

Research has demonstrated that thiourea derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, this compound has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer).

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 14 | Induction of apoptosis |

| PC-3 | 10 | Cell cycle arrest in the G1 phase |

3. Anti-inflammatory Activity

Thiourea derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various thioureas, this compound showed significant activity against Staphylococcus aureus. The study involved testing multiple concentrations to determine the MIC, which revealed that this compound was effective at lower concentrations compared to standard antibiotics.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of thiourea derivatives in human leukemia cell lines. This compound exhibited an IC50 value of 12 μM, indicating its potential as a therapeutic agent against leukemia by targeting specific signaling pathways involved in cell proliferation.

Q & A

Q. Advanced

- Docking (AutoDock Vina) : Simulates interactions with E. coli FabH (PDB: 1HNJ), identifying H-bonds with Thr³¹⁰ and hydrophobic contacts with Val³⁰⁷.

- MD simulations (GROMACS) : 100-ns trajectories assess stability of ligand-enzyme complexes; RMSD < 2.0 Å indicates robust binding.

- DFT (Gaussian 16) : Calculates Fukui indices to map nucleophilic/electrophilic sites influencing reactivity .

How is the hydrolytic stability of this compound assessed in physiological buffers?

Q. Advanced

- Accelerated degradation studies : Incubate at pH 2.0 (HCl/KCl), 7.4 (PBS), and 9.0 (borate) at 37°C.

- Analytical monitoring : HPLC (C18 column, 220 nm) tracks parent compound depletion. Half-life (t₁/₂) >24 hours at pH 7.4 suggests suitability for in vivo studies.

- Degradation products : LC-MS identifies thiol oxidation to disulfides or thiourea cleavage to amines .

What role does this compound play in materials science applications?

Q. Basic

- Catalysis : Acts as a ligand for Cu(I) complexes in click chemistry, enhancing alkyne-azide cycloaddition rates .

- Sensor development : Immobilized on Au nanoparticles detects Hg²⁺ via fluorescence quenching (LOD ≈ 10 nM) .

- Polymer modification : Thiourea moieties improve thermal stability in polyurethanes (TGA: ΔTdec ≈ +20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.